Acetovanillone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

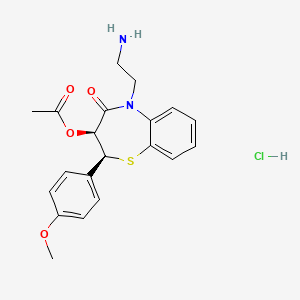

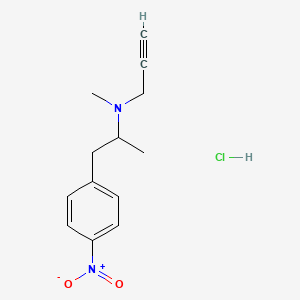

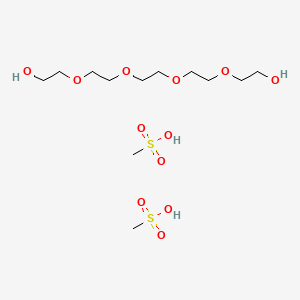

Acetovanillone-d3, also known as 1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3, is a stable isotope labelled compound . It is structurally related to vanillin and has been isolated from a variety of plant sources .

Synthesis Analysis

In a study, acetovanillone derivative compounds were synthesized, and their structures were analyzed using nuclear magnetic resonance (1H NMR—13C NMR) and Fourier-transform infrared (FTIR) methods .Molecular Structure Analysis

The molecular formula of Acetovanillone-d3 is C9H7D3O3, and its molecular weight is 169.19 . The chemical name is 1-(4-Hydroxy-3-(methoxy-d3)phenyl)ethan-1-one .Aplicaciones Científicas De Investigación

Biocatalysis in Bacterial Catabolism

Acetovanillone-d3 can be used in the study of bacterial catabolism of lignin-derived compounds. Bacteria can transform a variety of substrates into key intermediates like catechols, which are then further processed into central metabolites. This process is crucial for understanding the biodegradation of complex organic polymers and can be applied in waste management and environmental remediation .

Reference Material for Chemical Analysis

Acetovanillone-d3 serves as a certified reference material that can be used in chemical analysis to ensure the accuracy and calibration of analytical instruments. This application is significant in quality control processes across various industries, including pharmaceuticals, food safety, and environmental monitoring .

Enzyme Research

The compound can be utilized in enzyme research, particularly in studies involving xylanase, an enzyme that breaks down hemicellulose, a major component of plant cell walls. Understanding the interaction between Acetovanillone-d3 and xylanase can lead to advancements in biofuel production and paper manufacturing .

Safety and Hazards

Mecanismo De Acción

Target of Action

Acetovanillone-d3, also known as Apocynin, primarily targets the NADPH oxidase enzyme . This enzyme plays a crucial role in the immune system, where it reduces O2 to superoxide (O2–•), a reactive oxygen species used to kill bacteria and fungi .

Mode of Action

Acetovanillone-d3 acts as an inhibitor of NADPH oxidase activity . By inhibiting this enzyme, it effectively prevents the production of the superoxide in human agranulocytes or neutrophilic granulocytes .

Biochemical Pathways

The catabolism of Acetovanillone-d3 involves a pathway that proceeds via phosphorylation and carboxylation . The kinase, HpeHI, phosphorylates acetovanillone and 4-hydroxyacetophenone . Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-acetovanillone . HpeD then catalyzes the efficient dephosphorylation of the carboxylated products .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The molecular and cellular effects of Acetovanillone-d3’s action are primarily related to its anti-inflammatory capabilities . These capabilities are a result of its ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Acetovanillone-d3 can be achieved through the alkylation of vanillin with deuterated acetyl chloride followed by oxidation of the resulting product.", "Starting Materials": [ "Vanillin", "Deuterated acetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Hydrogen peroxide" ], "Reaction": [ "Vanillin is dissolved in a mixture of deuterated acetyl chloride and anhydrous sodium sulfate.", "The mixture is heated under reflux for several hours.", "After cooling, the product is extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the intermediate product.", "The intermediate product is dissolved in ethanol and oxidized with hydrogen peroxide in the presence of sodium hydroxide.", "The resulting product is purified by recrystallization from ethanol to yield Acetovanillone-d3." ] } | |

Número CAS |

80404-23-5 |

Nombre del producto |

Acetovanillone-d3 |

Fórmula molecular |

C9H10O3 |

Peso molecular |

169.194 |

Nombre IUPAC |

1-[4-hydroxy-2-(trideuteriomethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3/i2D3 |

Clave InChI |

XPHIPEXPAGCEBM-BMSJAHLVSA-N |

SMILES |

CC(=O)C1=C(C=C(C=C1)O)OC |

Sinónimos |

1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3; 4’-Hydroxy-3’-methoxy-ethanone-d3; 2-Methoxy-4-acetylphenol-d3; 3’-Methoxy-4’-hydroxyacetophenone-d3; 4-Acetyl-2-methoxyphenol-d3; 4-Acetylguaiacol-d3; 4-Hydroxy-3-methoxyphenyl-d3 Methyl Ketone; 4’-Hydroxy-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)